1-Acetyl-3-bromoindole
Overview
Description
1-Acetyl-3-bromoindole is an organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities The structure of this compound consists of an indole ring substituted with an acetyl group at the 1-position and a bromine atom at the 3-position
Mechanism of Action
Target of Action
1-Acetyl-3-bromoindole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the particular target and the context in which it is acting.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and potentially beneficial for treating various conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
1-Acetyl-3-bromoindole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has been shown to have a substantial anti-inflammatory impact on the colon in the inflammatory bowel disease (IBD) mouse model .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole is traditionally obtained from coal tar, and biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-bromoindole can be synthesized through various methods. One common approach involves the bromination of 1-acetylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds.
Reduction Reactions: The acetyl group can be reduced to an alcohol or further to a hydrocarbon under suitable reducing conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in cross-coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted indoles with various functional groups replacing the bromine atom.
- Coupled products with extended carbon chains or aromatic systems.
- Reduced products with alcohol or hydrocarbon functionalities.
Scientific Research Applications
1-Acetyl-3-bromoindole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It is employed in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Comparison with Similar Compounds
1-Acetylindole: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
3-Bromoindole: Lacks the acetyl group, which affects its solubility and reactivity.
1-Methyl-3-bromoindole: Similar structure but with a methyl group instead of an acetyl group, influencing its chemical properties and biological activity.
Uniqueness: 1-Acetyl-3-bromoindole is unique due to the presence of both the acetyl and bromine substituents, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
1-(3-bromoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPZXVRXRMCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679659 | |
Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66417-73-0 | |
Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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